molecular formula C17H19ClFNO2 B14865152 (1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol

(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol

Cat. No.: B14865152
M. Wt: 323.8 g/mol
InChI Key: IVLXEJZPUZGLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a benzylamino group, a chlorofluorophenyl group, and a propane-1,3-diol backbone, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol typically involves multiple steps, including the formation of the chiral centers and the introduction of the benzylamino and chlorofluorophenyl groups. Common synthetic routes may include:

    Chiral Resolution: Separation of enantiomers using chiral chromatography or crystallization.

    Nucleophilic Substitution: Introduction of the benzylamino group via nucleophilic substitution reactions.

    Halogenation: Introduction of the chloro and fluoro groups through halogenation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol can be used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biology, this compound may be used as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be investigated for its activity against specific biological targets, such as enzymes or receptors.

Industry

In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties could make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-((Methylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol: Similar structure with a methylamino group instead of a benzylamino group.

    (1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-bromophenyl)propane-1,3-diol: Similar structure with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of (1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol lies in its specific combination of functional groups and chiral centers. This combination may confer unique chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H19ClFNO2

Molecular Weight

323.8 g/mol

IUPAC Name

2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol

InChI

InChI=1S/C17H19ClFNO2/c18-15-7-6-13(8-16(15)19)17(22)14(11-21)10-20-9-12-4-2-1-3-5-12/h1-8,14,17,20-22H,9-11H2

InChI Key

IVLXEJZPUZGLES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(CO)C(C2=CC(=C(C=C2)Cl)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.